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Compound of Interest

Compound Name: CJ-15208

Cat. No.: B15619413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CJ-15,208 is a cyclic tetrapeptide natural product originally isolated from the fungus

Ctenomyces serratus ATCC15502.[1] It has garnered significant interest in the field of

pharmacology due to its activity at opioid receptors, particularly its role as a kappa opioid

receptor (KOR) antagonist.[1][2] Structurally, it consists of one tryptophan, one D-proline, and

two L-phenylalanine residues.[1] Both the L-Trp and D-Trp stereoisomers of CJ-15,208 have

been synthesized and found to bind to KOR with similar affinities.[3] The D-Trp isomer, in

particular, has been shown to be a potent KOR antagonist in vitro and in vivo.[3] This document

provides detailed application notes and protocols for conducting radioligand binding studies

with CJ-15,208 and its analogs, aimed at researchers, scientists, and drug development

professionals.

Data Presentation: Opioid Receptor Affinities
The binding affinities of CJ-15,208 and its stereoisomers for the mu (MOR), delta (DOR), and

kappa (KOR) opioid receptors have been determined through competitive radioligand binding

assays. The data are summarized in the tables below.

Table 1: Opioid Receptor Binding Affinities (IC50) of CJ-15,208
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Compound MOR (nM) DOR (nM) KOR (nM)

CJ-15,208 260 2,600 47

Data sourced from Saito et al., 2002.[1]

Table 2: Opioid Receptor Binding Affinities (Ki) of CJ-15,208 Stereoisomers

Compound KOR (nM)

L-Trp isomer 21.2 ± 5.6

D-Trp isomer 46.9 ± 16.1

Data represents Ki (± SEM) from competition radioligand-binding assays using mouse brain

membranes and [3H]U69,593 as the radioligand. Sourced from Ross et al., 2010.[2]

Table 3: Opioid Receptor Affinities (Ki) of CJ-15,208 and Analogs in HEK-293 cells

Compound hMOR (nM) hDOR (nM) hKOR (nM)

c[Phe-d-Pro-Phe-Trp]

(CJ-15,208)
4.1 >1000 >1000

Data represents Ki values from displacement binding assays in HEK-293 cells expressing

cloned human (h) opioid receptors.[4]

Experimental Protocols
This section outlines a detailed methodology for performing a competitive radioligand binding

assay to determine the affinity of CJ-15,208 or its analogs for opioid receptors.

Protocol 1: Competitive Radioligand Binding Assay for
Opioid Receptors
1. Materials and Reagents:
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Cell Lines: HEK-293 or CHO cells stably expressing cloned human or rodent mu, delta, or

kappa opioid receptors.

Radioligands:

[3H]DAMGO (for MOR)

[3H]Diprenorphine or [3H]DPDPE (for DOR)

[3H]U-69,593 (for KOR)

Test Compound: CJ-15,208 or its analogs, dissolved in a suitable solvent (e.g., DMSO).

Non-specific Binding Control: Naloxone or other appropriate non-selective opioid antagonist.

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Cell Membranes: Prepared from the respective cell lines expressing the opioid receptors.

Scintillation Cocktail

96-well filter plates

Scintillation counter

2. Cell Membrane Preparation:

Culture the cells expressing the target opioid receptor to a sufficient density.

Harvest the cells and centrifuge at low speed.

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and

homogenize using a Dounce or polytron homogenizer.

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
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Determine the protein concentration of the membrane preparation using a standard protein

assay (e.g., Bradford or BCA).

Store the membrane preparations at -80°C until use.

3. Binding Assay Procedure:

Prepare serial dilutions of the test compound (CJ-15,208) in the assay buffer.

In a 96-well plate, add the following components in order:

Assay buffer

Cell membranes (typically 10-20 µg of protein per well)

Radioligand at a concentration near its Kd.

Either:

Vehicle (for total binding)

Test compound at various concentrations (for competition)

A high concentration of a non-selective antagonist like naloxone (for non-specific

binding)

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach

equilibrium.

Terminate the incubation by rapid filtration through the 96-well filter plates using a cell

harvester.

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

Allow the filters to dry, then add scintillation cocktail to each well.

Quantify the radioactivity bound to the filters using a scintillation counter.

4. Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-

response curve.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of CJ-15,208 and the

general workflow for a radioligand binding assay.
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Caption: Proposed mechanism of CJ-15,208 as a KOR antagonist.
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Radioligand Binding Assay Workflow
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Caption: General workflow for a competitive radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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